4-hydroxybenzhydrazide

説明

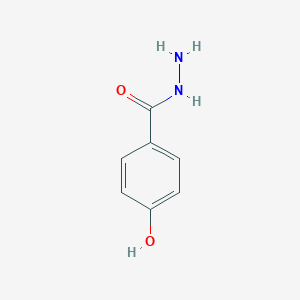

Structure

3D Structure

特性

IUPAC Name |

4-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-7(11)5-1-3-6(10)4-2-5/h1-4,10H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZGIVVRBMFZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201721 | |

| Record name | 4-Hydroxybenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5351-23-5 | |

| Record name | 4-Hydroxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZOIC ACID HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4G7G6U5GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybenzhydrazide (CAS 5351-23-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzhydrazide, with the CAS number 5351-23-5, is a versatile organic compound with significant applications in analytical chemistry and burgeoning interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. It details experimental protocols for its use in enzymatic assays and summarizes its known biological activities, including antimicrobial and antioxidant properties. Furthermore, this document elucidates its potential mechanisms of action, including interactions with eosinophil peroxidase and inhibition of epidermal growth factor signaling, providing a valuable resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

This compound, also known as p-hydroxybenzoic acid hydrazide or 4-hydroxybenzoylhydrazine, is a white to slightly beige crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5351-23-5 | [2][3] |

| Molecular Formula | C₇H₈N₂O₂ | [3][4] |

| Molecular Weight | 152.15 g/mol | [2][3][4] |

| Melting Point | 264-266 °C (decomposition) | [2][5][6] |

| Appearance | White to slightly beige fine crystalline powder | [1][5] |

| Solubility | 26.5 g/L in water; Soluble in acetic acid:water (1:1) at 25 mg/mL | [6][7] |

| UV Maximum (λmax) | 245 nm (in Methanol) | [1] |

| SMILES | NNC(=O)c1ccc(O)cc1 | [7] |

| InChI Key | ZMZGIVVRBMFZSG-UHFFFAOYSA-N | [7] |

Synthesis of this compound

This compound can be synthesized through the hydrazinolysis of an ester of 4-hydroxybenzoic acid, such as methylparaben or ethylparaben. Both conventional heating and microwave irradiation methods have been reported.

Conventional Synthesis Protocol

This protocol is adapted from the general procedure for the synthesis of substituted acid hydrazides.[8]

Materials:

-

Methyl 4-hydroxybenzoate (B8730719) (Methylparaben)

-

Distilled water

-

80% Aqueous ethanol (B145695)

Procedure:

-

Dissolve methyl 4-hydroxybenzoate (0.1 mol) in an appropriate volume of methanol in a round-bottom flask fitted with a reflux condenser.

-

Slowly add hydrazine hydrate (0.15 mol) to the mixture.

-

Reflux the reaction mixture for 5-6 hours.

-

After reflux, distill off the excess methanol and hydrazine hydrate.

-

Add water to the cooled residue to precipitate the product.

-

Filter the precipitate and wash it several times with distilled water.

-

Dry the product.

-

Recrystallize the crude product from 80% aqueous ethanol to obtain pure this compound.

Microwave-Assisted Synthesis Protocol

This method offers a more rapid synthesis with a high yield.[8]

Materials:

-

Methyl 4-hydroxybenzoate (Methylparaben)

-

Hydrazine hydrate (99%)

-

Methanol

Procedure:

-

In a microwave-safe reaction vessel, dissolve methyl 4-hydroxybenzoate (0.1 mol) in 100 mL of methanol.

-

Slowly add hydrazine hydrate (0.15 mol) to the solution.

-

Place the vessel in a microwave reactor and irradiate at 350 Watts for 3-5 minutes.

-

After the reaction is complete, cool the mixture.

-

Precipitate the product by adding water.

-

Filter, wash with distilled water, and dry the purified this compound.

Applications in Analytical Chemistry: Enzymatic Assays

A primary application of this compound is in the colorimetric determination of reducing sugars. This property is harnessed to assay the activity of various carbohydrases, such as α-amylase and glucoamylase, by quantifying the reducing sugars released from their respective substrates. The underlying principle is the reaction of the hydrazide group of this compound with the aldehyde or ketone group of a reducing sugar in an alkaline medium under heat to form a yellow-colored chromophore, which can be quantified spectrophotometrically at approximately 410 nm.

Workflow for Enzymatic Assay using this compound

Caption: General workflow for determining carbohydrase activity using this compound.

Experimental Protocol for α-Amylase Activity Assay

This protocol is a generalized procedure based on the principle of measuring reducing sugars with this compound.

Reagents:

-

Substrate: 1% (w/v) soluble starch solution in an appropriate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9).

-

Enzyme: α-Amylase solution of unknown activity, appropriately diluted in buffer.

-

PAHBAH Reagent: A freshly prepared mixture of 5% (w/v) this compound in 0.5 M HCl and 0.5 M NaOH (typically in a 1:9 ratio).

-

Standard: Maltose or glucose solutions of known concentrations for generating a standard curve.

Procedure:

-

Enzymatic Reaction: a. Pre-incubate the starch substrate at the desired reaction temperature (e.g., 37°C). b. Add a known volume of the α-amylase solution to the substrate to initiate the reaction. c. Incubate for a specific time (e.g., 10-30 minutes). d. Stop the reaction by taking an aliquot and adding it to the PAHBAH reagent or by heat inactivation.

-

Colorimetric Reaction: a. To an aliquot of the enzymatic reaction mixture (or a standard solution), add the PAHBAH reagent. b. Heat the mixture in a boiling water bath for 5-10 minutes. c. Cool the tubes to room temperature. d. Measure the absorbance at 410 nm against a reagent blank.

-

Calculation: a. Prepare a standard curve by plotting the absorbance values of the standards against their concentrations. b. Determine the concentration of reducing sugars produced in the enzymatic reaction from the standard curve. c. Calculate the α-amylase activity, typically expressed in units (e.g., µmol of reducing sugar released per minute per mg of protein).

A similar protocol can be adapted for glucoamylase , with appropriate adjustments to the substrate, buffer pH, and incubation conditions optimal for this enzyme.

Biological Activities and Potential Therapeutic Applications

Recent research has highlighted the potential of this compound and its derivatives as bioactive molecules, suggesting their utility in drug development.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial properties of this compound and its derivatives. For instance, N'-benzylidene-4-hydroxybenzohydrazide has demonstrated activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans.[9] The antimicrobial effect is attributed to the presence of the phenolic hydroxyl group and the azomethine group in its derivatives.[9] Further research into Schiff base derivatives of this compound has shown promising antifungal activity against phytopathogenic fungi.

Antioxidant Activity

The phenolic structure of this compound suggests its potential as a radical scavenger.[4] Studies on its derivatives have shown significant antioxidant activity in various assays. This property makes it a candidate for further investigation in conditions associated with oxidative stress.

Interaction with Eosinophil Peroxidase and Epidermal Growth Factor (EGF) Signaling

A particularly interesting, though less explored, aspect of this compound's biological profile is its reported interaction with eosinophil peroxidase and its inhibitory effect on epidermal growth factor (EGF) signaling.[2]

Eosinophil Peroxidase (EPO): this compound is described as a molecule that contains an eosinophil peroxidase.[2] The active form is suggested to be a copper complex, which may be responsible for its antimicrobial properties.[2]

EGF Signaling Inhibition: It has been proposed that this compound can inhibit the production of epidermal growth factor (EGF) by binding to its receptor on the cell surface.[2] This interaction would prevent EGF from stimulating protein synthesis, potentially leading to cell death.[2] This suggests a potential anti-proliferative or anti-cancer activity.

The proposed mechanism of EGF signaling inhibition is depicted below:

Caption: Proposed mechanism of this compound inhibiting EGF signaling.

It is crucial to note that this area of research requires more in-depth studies to validate these preliminary findings and to fully elucidate the underlying molecular mechanisms.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][9]

-

Hazard Codes: H315, H319, H335

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2][7]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated place with the container tightly closed.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest due to its established utility in analytical biochemistry and its emerging potential in medicinal chemistry. Its role as a chromogenic reagent for quantifying reducing sugars provides a reliable method for assaying carbohydrase activity. The growing body of evidence for its antimicrobial, antioxidant, and potential anti-proliferative properties makes it a compelling candidate for further research and development. This guide provides a foundational resource for scientists and researchers to explore the diverse applications and therapeutic potential of this compound. Further investigations into its biological mechanisms of action are warranted to fully realize its promise in drug discovery and development.

References

- 1. coresta.org [coresta.org]

- 2. Optimal conditions for 4-hydroxybenzoyl- and 2-furoylhydrazine as reagents for the determination of carbohydrates, including ketosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. Carbohydrate determination with 4-hydroxybenzoic acid hydrazide (PAHBAH): effect of bismuth on the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of sugar indicators enables a universal high-throughput sugar-1-phosphate nucleotidyltransferase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]

physical properties of 4-hydroxybenzhydrazide

An In-depth Technical Guide to the Physical Properties of 4-Hydroxybenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₇H₈N₂O₂) is a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis.[1][2] Its utility stems from a molecular structure featuring a hydrazide functional group and a phenolic hydroxyl group, which impart unique reactivity and solubility characteristics.[3] This document provides a comprehensive overview of the core , details the experimental protocols for their determination, and presents a logical workflow for one of the key characterization methods. All quantitative data is summarized for clarity and accessibility to support research and development activities.

Core Physical and Chemical Properties

This compound is typically a white to off-white or slightly beige crystalline powder at room temperature.[1][3][4] Its stability as a solid makes it convenient for handling and storage under standard laboratory conditions.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Summary of Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][5] |

| Molecular Weight | 152.15 g/mol | [1][2][3][6] |

| Appearance | White to off-white/beige crystalline powder | [1][3][4][7] |

| Melting Point | 264 - 266 °C (with decomposition) | [2][4][7][8] |

| Boiling Point | ~312 - 370 °C | [3][9] |

| Density | ~1.396 g/cm³ | [3] |

| Water Solubility | 26.5 g/L (at 25 °C) | [7][8] |

| Solubility (Other) | Soluble in methanol (B129727), ethanol; Acetic acid/water (1:1): 25 mg/mL; DMSO: >10 mg/mL | [3][7] |

| pKa (Predicted) | 8.57 ± 0.15 | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound's molecular identity.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Data and Observations | References |

| UV-Vis Spectroscopy | λmax: 245 nm (in Methanol) | [2][4][7] |

| FTIR Spectroscopy | Characteristic absorption bands for O-H, N-H, and C=O stretching vibrations are present. | [2][10] |

| ¹H NMR Spectroscopy | In DMSO-d₆, signals for aromatic protons appear in the 6.5-8.0 ppm region. Distinct signals for hydrazide protons are also observed. | [2][11] |

| ¹³C NMR Spectroscopy | Displays characteristic signals for the carbonyl carbon and aromatic carbons. | [2][11] |

| Mass Spectrometry | Electrospray ionization (ESI) typically generates a molecular ion peak at a mass-to-charge ratio (m/z) of 152. | [2] |

| Raman Spectroscopy | Provides vibrational data complementary to FTIR, useful for solid-state analysis. | [2][12] |

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point provides a crucial measure of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. The presence of impurities generally causes a depression and broadening of the melting range.[13]

Methodology:

-

Sample Preparation: A small quantity of dry this compound is finely crushed into a powder.[14] The open end of a glass capillary tube is dipped into the powder.[15] The tube is then gently tapped on a hard surface to pack the powder into the sealed end, filling it to a height of 1-2 mm.[13][14]

-

Apparatus Setup: The prepared capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[13] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated metal block apparatus (e.g., Mel-Temp).

-

Heating and Observation: The apparatus is heated slowly, with the rate of temperature increase controlled to approximately 1-2°C per minute as the expected melting point is approached.[15]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid.[15] The melting point is reported as the range T1-T2. For this compound, decomposition is observed concurrently with melting.[2][8]

Caption: Experimental workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility testing provides insights into the polarity and functional groups of a molecule. The presence of both a polar hydroxyl group and a hydrogen-bonding hydrazide group in this compound suggests solubility in polar solvents.[3]

Methodology:

-

Preparation: A small, pre-weighed amount of this compound (e.g., 10-25 mg) is placed into a small test tube.[16][17]

-

Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of deionized water) is added to the test tube.[18]

-

Mixing: The test tube is sealed and shaken vigorously for a predetermined period (e.g., 60 seconds) to facilitate dissolution.[18]

-

Observation: The mixture is allowed to settle and is then visually inspected. The compound is classified as "soluble" if it forms a clear, homogeneous solution with no visible solid particles. It is deemed "insoluble" or "partially soluble" if solid material remains.[17][18]

-

Quantitative Analysis (Optional): For precise solubility measurement (e.g., g/L), a saturated solution is prepared, equilibrated, and the undissolved solid is filtered off. The concentration of the solute in the clear filtrate is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of a molecule. For this compound, the phenolic hydroxyl group is the primary acidic site.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if aqueous solubility is limited.[19]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[19] A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered via a burette.

-

Titration Process: The base is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[19]

-

Data Analysis: The recorded pH is plotted against the volume of titrant added. The equivalence point is identified as the inflection point of the resulting titration curve. The pKa is the pH at which exactly half of the volume of titrant required to reach the equivalence point has been added.[19]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 5351-23-5 | > 95% [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 5351-23-5 [chemicalbook.com]

- 5. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Hydroxybenzoic acid hydrazide | C7H8N2O2 | CID 1742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 4-Hydroxybenzoic acid hydrazide(5351-23-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Benzoic acid, 4-hydroxy-, hydrazide [webbook.nist.gov]

- 11. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.ws [chem.ws]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Comprehensive Technical Guide to the Solubility of 4-Hydroxybenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-hydroxybenzhydrazide in water and various organic solvents. The information is curated for professionals in research and drug development who require precise solubility data for experimental design, formulation, and synthesis. This document presents quantitative solubility data, detailed experimental protocols, and relevant biological pathway diagrams.

Core Physicochemical Properties

This compound is a versatile organic compound characterized by the presence of a hydrazide and a hydroxyl functional group attached to a benzene (B151609) ring. These features govern its solubility in different media. It typically appears as a white to off-white crystalline powder.[1]

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent's polarity and temperature. The compound's hydrophilic hydroxyl group contributes to its solubility in polar solvents, while the aromatic ring allows for some solubility in less polar organic solvents.[1] The available quantitative solubility data is summarized in the table below.

| Solvent System | Concentration | Temperature | Notes |

| Water | 26.5 g/L | 25 °C | - |

| Water (pH 7.4) | 22.4 µg/mL | Not Specified | Mean of experimental results.[2] |

| Acetic Acid:Water (1:1) | 25 mg/mL | Not Specified | Clear, colorless to faintly yellow solution.[3] |

| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | Not Specified | - |

| Ethanol (B145695) | 1 M | 20 °C | Clear, colorless solution.[3] |

Qualitative Solubility Observations

-

Methanol (B129727) and Ethanol : this compound is soluble in methanol and ethanol.[1][4] This is further supported by its use as a solvent in synthesis reactions involving this compound.

-

General Temperature Dependence : The solubility of this compound is expected to increase with temperature, a common characteristic for many organic compounds.[1]

Experimental Protocol: Solubility Determination via Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound, adapted from standard laboratory procedures for similar compounds.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Analytical balance

-

Glass flasks with airtight stoppers

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass flasks.

-

Solvent Addition: Add a known volume of the desired solvent to each flask.

-

Equilibration: Seal the flasks tightly and place them in a constant temperature shaker. Agitate the flasks at a consistent speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the flasks and allow the undissolved solid to settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilution: Accurately dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in g/L, mg/mL, or mol/L.

Workflow for the experimental determination of solubility.

Synthesis and Recrystallization Solvents

Understanding the solvents used in the synthesis and purification of this compound can provide further insight into its solubility. Methanol and ethanol are commonly used as solvents for the reaction of a 4-hydroxybenzoate (B8730719) ester with hydrazine (B178648) hydrate (B1144303) to synthesize this compound.[5][6][7] Furthermore, aqueous ethanol is often employed for its recrystallization, indicating a good solubility in hot alcohol-water mixtures and lower solubility upon cooling, which is ideal for purification.[5]

General synthesis scheme for this compound.

Biological Context: A Related Signaling Pathway

While there is limited direct information on signaling pathways involving this compound, a closely related compound, 4-hydroxybenzoic acid (4-HBA), has been shown to act as a signaling molecule in bacteria. In Shigella sonnei, 4-HBA controls various biological functions, including virulence.[8] The biosynthesis of 4-HBA is catalyzed by the enzyme UbiC, which converts chorismate to 4-HBA. This signaling molecule then binds to the response regulator AaeR, which in turn modulates the expression of target genes.[8]

4-HBA mediated signaling pathway in S. sonnei.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Hydroxybenzoic acid hydrazide | C7H8N2O2 | CID 1742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 97 5351-23-5 [sigmaaldrich.com]

- 4. This compound [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemmethod.com [chemmethod.com]

- 7. chemmethod.com [chemmethod.com]

- 8. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 4-Hydroxybenzhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-hydroxybenzhydrazide (HOC₆H₄CONHNH₂), a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections detail the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

Table 1: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3318 | N-H Stretching | -NH₂ (Amine) |

| 3268 | O-H Stretching | Phenolic -OH |

| 3197 | N-H Stretching | -NH (Amide) |

| 3005 | C-H Stretching | Aromatic C-H |

| 1674 | C=O Stretching | Amide I |

| 1622 | N-H Bending | Amine |

| 1590, 1467 | C=C Stretching | Aromatic Ring |

| 1354 | C-N Stretching | Amide III |

| 850 | C-H Bending | p-disubstituted benzene |

Experimental Protocol:

The FTIR spectrum was obtained using a KBr wafer technique[1]. A small amount of solid this compound was intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The resulting pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 9.89 | Singlet | 1H | - | Phenolic -OH |

| 9.44 | Singlet | 1H | - | Amide -NH |

| 7.65-7.62 | Doublet | 2H | 9.2 | Aromatic C-H (ortho to C=O) |

| 6.74-6.72 | Doublet | 2H | 8.4 | Aromatic C-H (ortho to -OH) |

| 4.32 | Singlet | 2H | - | Amine -NH₂ |

Experimental Protocol:

A sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer[2]. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data of this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 163.2 | C=O (Amide) |

| 161.2 | C-OH (Aromatic) |

| 130.2 | Aromatic C-H (ortho to C=O) |

| 124.4 | Aromatic C (ipso to C=O) |

| 115.5 | Aromatic C-H (ortho to -OH) |

Note: Some aromatic carbon signals may overlap or were not explicitly reported in the cited literature.

Experimental Protocol:

The ¹³C NMR spectrum was recorded using the same sample prepared for ¹H NMR spectroscopy. The spectrum was acquired on a 100.52 MHz spectrometer[2]. The solvent peak of DMSO-d₆ (δ = 39.52 ppm) was used as a reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Table 4: UV-Vis Spectral Data of this compound (Solvent: Ethanol)

| λ_max_ (nm) | Electronic Transition |

| 208 | π → π |

| 254 | n → π |

Experimental Protocol:

A dilute solution of this compound was prepared in ethanol (B145695). The UV-Vis spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm[3]. A quartz cuvette with a path length of 1 cm was used, and ethanol served as the blank.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

4-Hydroxybenzhydrazide: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzhydrazide, a versatile chemical intermediate, has emerged as a significant scaffold in the field of medicinal chemistry. Its unique structural features, comprising a phenyl ring with a hydroxyl group and a hydrazide moiety, allow for facile chemical modifications, leading to a diverse library of derivatives. These derivatives, particularly hydrazones and other Schiff bases, have demonstrated a broad spectrum of pharmacological activities. The presence of the hydrazide group (-CONHNH₂) serves as a key pharmacophore, enabling these compounds to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research. The guide includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to support further research and development in this promising area.

Synthesis of this compound and its Derivatives

This compound is typically synthesized from an ester of 4-hydroxybenzoic acid, such as ethyl or methyl 4-hydroxybenzoate (B8730719), through hydrazinolysis.[1][2] The most common method involves reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol (B129727) or ethanol (B145695).[1][2] This reaction can be carried out under conventional reflux conditions or more efficiently using microwave irradiation, which significantly reduces reaction times and often improves yields.[1][2]

The resulting this compound is a stable, crystalline solid that serves as a crucial starting material for a wide array of derivatives.[3] The most explored class of these derivatives are hydrazones, which are formed through the condensation reaction between the hydrazide group of this compound and the carbonyl group of various aldehydes or ketones.[4] This reaction is typically acid-catalyzed and results in the formation of a Schiff base with a characteristic azometine (-C=N-NH-) linkage.[5][6]

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound (Conventional Method) [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-hydroxybenzoate (0.1 mol) in ethanol (25 mL).

-

Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (0.15 mol) slowly with stirring.

-

Reflux: Heat the reaction mixture to reflux (60-70°C) and maintain for 2-6 hours.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash with cold methanol, and recrystallize from ethanol to obtain pure this compound.

Protocol 2: Synthesis of N'-Benzylidene-4-hydroxybenzohydrazide (A Hydrazone Derivative) [5]

-

Reaction Setup: Dissolve this compound (10 mmol) in methanol in a round-bottom flask.

-

Addition of Aldehyde: Add benzaldehyde (B42025) (10 mmol) to the solution. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the hydrazone product often precipitates from the solution. The mixture can be cooled in an ice bath to maximize precipitation.

-

Purification: Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol to yield pure N'-benzylidene-4-hydroxybenzohydrazide.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential across several therapeutic areas. The following sections detail their primary biological activities, supported by quantitative data from various studies.

Anticancer Activity

Hydrazone derivatives of this compound are a major focus of anticancer research. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][8] Their cytotoxicity against a range of cancer cell lines has been extensively documented.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| Isoniazid-hydrazone derivative | MCF-7 (Breast) | 11.35 | [8] |

| Tetracaine hydrazide-hydrazone | Colo-205 (Colon) | 20.5 | [9] |

| Tetracaine hydrazide-hydrazone | HepG2 (Liver) | 20.8 | [9] |

| Phenylsulfonylhydrazone hybrid | MCF-7 (Breast) | 4.0 | [3] |

| N-Acyl hydrazone | MCF-7 (Breast) | 7.52 - 25.41 | [10] |

| N-Acyl hydrazone | PC-3 (Prostate) | 10.19 - 57.33 | [10] |

| Hydrazide-hydrazone derivative | NIH3T3 (Fibroblast) | 0.632 (mM) | [11] |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are well-established, with many compounds showing potent activity against a spectrum of bacteria and fungi. The azometine group is considered crucial for their antimicrobial action.[5]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| N'-(4-fluorobenzylidene)benzohydrazide derivative | Staphylococcus aureus | 6.25 | [12] |

| N'-(4-fluorobenzylidene)benzohydrazide derivative | Escherichia coli | 12.5 | [12] |

| 5-nitrofuran-2-carboxylic acid hydrazone | Staphylococcus epidermidis | 0.48 - 15.62 | [13] |

| Isonicotinic acid hydrazone | Staphylococcus aureus | 1.95 - 7.81 | [12] |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 (ppm) | [14] |

| N'-benzylidene-4-hydroxybenzohydrazide | Bacillus subtilis | 500 (ppm) | [5] |

| N'-benzylidene-4-hydroxybenzohydrazide | Candida albicans | 500 (ppm) | [5] |

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of hydrazone derivatives. The carrageenan-induced paw edema model in rats is a standard in vivo assay used to evaluate this activity, measuring the reduction in inflammation over time.

Table 3: Anti-inflammatory Activity of Hydrazone Derivatives

| Derivative | Assay | Dose | % Inhibition | Reference |

| Phthalic anhydride (B1165640) based hydrazide | Carrageenan-induced paw edema | - | 58.6 - 64.0 | [15] |

| N-phenyl anthranilic acid based oxadiazole | Carrageenan-induced paw edema | 100 mg/kg | 91.72 | [12] |

| N-acyl hydrazone | Carrageenan-induced paw edema | 300 µmol/kg | 52.8 (at 4h) | [16] |

| 1,3,5-triazine derivative | Carrageenan-induced paw edema | 200 mg/kg | 99.69 | [17] |

Enzyme Inhibition

Derivatives of this compound have been identified as inhibitors of various enzymes implicated in disease, including histone deacetylases (HDACs) and laccase.

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

| Derivative | Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Reference |

| 4-HBAH derivative | Laccase | Kᵢ = 24 - 674 µM | [11][18] |

| 4-HBAH derivative (uncompetitive) | Laccase | Kᵢ = 17.9 µM | [11][18] |

| CI-994-like capless HDACi | HDAC1 | IC₅₀ = 4.4 - 4.5 nM | [19] |

| CI-994-like capless HDACi | HDAC2 | IC₅₀ = 31.6 - 51.4 nM | [19] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are underpinned by their interaction with critical cellular signaling pathways. Visualizing these pathways can aid in understanding their mechanism of action and guide the design of more potent and selective agents.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several hydrazone derivatives have been shown to inhibit this pathway, leading to anticancer effects.[4][14]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is vital during embryonic development and its reactivation in adults is linked to the development of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). This leads to the activation of GLI transcription factors and subsequent expression of target genes involved in cell proliferation. Some small molecules are thought to inhibit this pathway by targeting SMO.[9][20][]

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops [mdpi.com]

- 4. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical mechanisms of vertebrate hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Role of the hedgehog signaling pathway in rheumatic diseases: An overview [frontiersin.org]

- 11. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of 4-Hydroxybenzhydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzhydrazide, a versatile scaffold in medicinal chemistry, serves as a crucial starting material for the synthesis of a wide array of derivatives, primarily hydrazide-hydrazones. These compounds, characterized by the presence of an azomethine group (-NHN=CH-), have garnered significant attention due to their broad spectrum of pharmacological activities.[1] The inherent structural features of the this compound core, including the phenolic hydroxyl group and the hydrazide moiety, make it a privileged structure for designing novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of this compound derivatives, presenting key quantitative data and methodologies for researchers in the field of drug discovery.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound derivatives, particularly hydrazide-hydrazones, involves the condensation reaction of this compound with various substituted aldehydes or ketones.[4] This reaction is often carried out under reflux in a suitable solvent, such as ethanol, and can be catalyzed by acids.[5] Microwave-assisted synthesis has also been employed to significantly reduce reaction times and improve product yields.[2][4]

General synthesis workflow for this compound derivatives.

Biological Activities

This compound derivatives have been extensively evaluated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Antioxidant Activity

The antioxidant potential of these derivatives is a frequently studied biological property, often attributed to their ability to scavenge free radicals and chelate metals.[2] The phenolic hydroxyl group in the this compound moiety is a key contributor to this activity.[2]

Quantitative Data for Antioxidant Activity

| Compound ID | Derivative Substituent | DPPH Scavenging (%) @ 1 mg/mL | ABTS Scavenging (%) @ 1 mg/mL | Reference |

| ohbh4 | 3-Fluorobenzaldehyde | ~46% | Not Reported | [2] |

| ohbh2 | 4-Chlorobenzaldehyde | ~35% | ~55% | [2] |

| AR10 | Not Specified | Not Reported | Not Reported | |

| AR8 | Not Specified | Maximum Activity | Not Reported |

Note: Direct comparison is challenging due to variations in experimental conditions.

Experimental Protocols

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this method, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.[2] The ability of the test compound to scavenge this blue-green radical is measured by the decrease in absorbance at 734 nm.[2]

Antimicrobial Activity

Derivatives of this compound, especially Schiff bases, have shown significant activity against a range of bacterial and fungal pathogens.[6] The antimicrobial mechanism is thought to involve the disruption of cell membrane functions or the inhibition of essential biosynthetic pathways.[7] The presence of an azomethine group is considered important for this activity.[8]

Quantitative Data for Antibacterial Activity

| Compound ID | Derivative Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| AR7 | 3,4,5-Trimethoxybenzylidene | E. coli, S. aureus, E. faecalis | Most Potent | |

| AR6 | 3-Methoxybenzylidene | P. aeruginosa | Most Potent | |

| 18 | 2-Hydroxy-3,5-diiodophenylmethylidene | S. aureus ATCC 43300 (MRSA) | 3.91 | [9][10] |

| 4j | 3-Ethoxy-4-hydroxy-5-nitrobenzylidene | Gram-positive bacteria | Significant Activity | [11] |

| 4q | Not Specified | Gram-positive bacteria | Significant Activity | [11] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Tube Dilution Method

The antibacterial activity is often determined using the tube dilution method.

-

A series of dilutions of the test compounds are prepared in a liquid nutrient broth.

-

Each tube is inoculated with a standardized suspension of the target bacterium.

-

The tubes are incubated at 37°C for a specified period (e.g., 24 hours).[12]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents.[3][7] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[7] Some derivatives have shown high selectivity against cancer cell lines compared to normal cells.[9][10]

Quantitative Data for Anticancer Activity

| Compound ID | Derivative Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 21 | 4-Nitrophenylmethylidene | LN-229 (Glioblastoma) | 0.77 | [9][10] |

| 23 | 2-Bromophenylmethylidene | H1563 (Lung Cancer) | 101.14 | [13] |

| 23 | 2-Bromophenylmethylidene | LN-229 (Glioblastoma) | 156.77 | [13] |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

-

Cancer cells are seeded in 96-well plates and allowed to attach.

-

The cells are then treated with various concentrations of the test compounds and incubated.

-

After the incubation period, MTT solution is added to each well.

-

Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

Enzyme Inhibition

This compound derivatives have also been investigated as inhibitors of various enzymes implicated in disease.

-

Laccase Inhibition: A series of hydrazide-hydrazones were screened as inhibitors of laccase from Trametes versicolor. Seven this compound derivatives showed micromolar activity with Kᵢ values ranging from 24 to 674 µM.[14]

-

Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) Inhibition: Molecular docking studies have suggested that some this compound derivatives could act as dual inhibitors of MAO-B and AChE, enzymes relevant to neurodegenerative diseases.[2]

References

- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. azjournalbar.com [azjournalbar.com]

- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [ouci.dntb.gov.ua]

- 11. academicjournals.org [academicjournals.org]

- 12. irespub.com [irespub.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Hydroxybenzhydrazide: A Technical Guide for Drug Discovery

An In-depth Exploration of 4-Hydroxybenzhydrazide and its Derivatives as Promising Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a versatile chemical scaffold, has emerged as a significant building block in medicinal chemistry, leading to the development of a diverse range of derivatives with promising therapeutic applications. This technical guide provides a comprehensive overview of the current research on this compound and its analogs, focusing on their potential as antifungal, neuroprotective, and anticancer agents. This document synthesizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying biological pathways to facilitate further research and development in this exciting area of drug discovery.

Introduction

This compound (4-HBH) is an organic compound featuring a benzhydrazide core with a hydroxyl group at the para-position. This structure imparts unique chemical properties that make it an ideal starting material for the synthesis of a wide array of hydrazone derivatives. These derivatives have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for the development of novel therapeutics. This guide will delve into the key therapeutic areas where this compound derivatives have shown significant potential: mycology, neurodegenerative diseases, and oncology.

Antifungal Applications

Derivatives of this compound have exhibited potent antifungal activity, particularly against phytopathogenic fungi. A primary mechanism of their action is the inhibition of laccase, a copper-containing enzyme crucial for fungal pathogenesis.

Quantitative Antifungal and Laccase Inhibition Data

The following table summarizes the inhibitory activity of various this compound derivatives against fungal growth and laccase activity.

| Compound ID | Fungal Species | IC50 (µg/mL) | Laccase Inhibition (Ki, µM) | Inhibition Type | Reference |

| Derivative 1 (3-tert-butyl-2-hydroxybenzaldehyde hydrazone) | Sclerotinia sclerotiorum | 0.5 - 1.8 | 32.0 | Non-competitive | [1][2][3] |

| Derivative 2 (3-phenyl-2-hydroxybenzaldehyde hydrazone) | Botrytis cinerea | Not specified | 24 - 674 | Competitive | [1][2] |

| Derivative 3 (3,5-di-tert-butyl-2-hydroxybenzaldehyde hydrazone) | Not specified | Not specified | 17.9 | Uncompetitive | [2] |

Experimental Protocol: Laccase Inhibition Assay

This protocol outlines the determination of laccase inhibition kinetics by this compound derivatives.[2]

Materials:

-

Laccase from Trametes versicolor

-

This compound derivative (inhibitor)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as substrate

-

Sodium acetate (B1210297) buffer (pH 5.3)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

In a cuvette, prepare a reaction mixture containing sodium acetate buffer, laccase enzyme solution, and varying concentrations of the inhibitor.

-

Incubate the mixture at a constant temperature (e.g., 25°C) for a defined period.

-

Initiate the reaction by adding the ABTS substrate.

-

Monitor the increase in absorbance at 420 nm, corresponding to the oxidation of ABTS, over time using a spectrophotometer.

-

Calculate the initial reaction velocities at different inhibitor concentrations.

-

Determine the inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, or uncompetitive) by analyzing the data using Lineweaver-Burk or Dixon plots.

In Vivo Antifungal Efficacy

The antifungal potential of hydrazone derivatives has been explored in the Galleria mellonella invertebrate model, which offers a rapid and effective means of assessing in vivo activity.[4][5][6][7][8] Studies have shown that treatment with antifungal hydrazones can prolong the survival of larvae infected with pathogenic fungi like Candida albicans.[6]

Experimental Workflow for Galleria mellonella Antifungal Assay

Caption: Workflow for assessing in vivo antifungal efficacy using the G. mellonella model.

Neuroprotective Applications

The neuroprotective potential of this compound derivatives stems from their ability to inhibit key enzymes implicated in the pathology of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and their capacity to mitigate oxidative stress.

Quantitative Enzyme Inhibition Data for Neuroprotection

The following table presents the inhibitory activities of this compound derivatives against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Acyl Hydrazine (B178648) Derivatives | MAO-B | 0.14 - 0.22 | |

| Thiazolylhydrazone Derivatives | Acetylcholinesterase (AChE) | 0.0317 - 0.2158 | [5] |

Experimental Protocols for Neuroprotective Enzyme Assays

This fluorometric assay is used to screen for MAO-B inhibitors.

Materials:

-

Recombinant human MAO-B enzyme

-

This compound derivative (inhibitor)

-

MAO-B substrate (e.g., Tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorogenic probe (e.g., Amplex® Red)

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a working solution of the test inhibitor in MAO-B Assay Buffer.

-

In a 96-well black plate, add the MAO-B enzyme solution to wells containing the test inhibitor, a known inhibitor control (e.g., Selegiline), and a buffer-only control.

-

Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

-

Prepare a substrate solution containing the MAO-B substrate, HRP, and the fluorogenic probe in the assay buffer.

-

Add the substrate solution to all wells to initiate the reaction.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

This spectrophotometric assay is a standard method for evaluating AChE inhibitors.[5][9][10]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

This compound derivative (inhibitor)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Phosphate buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compound at various concentrations in a suitable solvent (e.g., DMSO) and then dilute with the phosphate buffer.

-

In a cuvette or 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the ATCI substrate.

-

Monitor the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

Neuroprotection against Oxidative Stress

Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases.[11][12][13][14][15][16] Studies on human neuroblastoma SH-SY5Y cells, a common in vitro model for neurodegenerative disorders, have shown that compounds with a 4-hydroxybenzoic acid moiety can protect against oxidative damage induced by agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).[17][18][19] This protection is often associated with a reduction in intracellular reactive oxygen species (ROS) and an increase in the expression of antioxidant enzymes.[17]

Signaling Pathway of Oxidative Stress-Induced Neuronal Apoptosis

Caption: Putative mechanism of neuroprotection by 4-HBH derivatives against oxidative stress.

Anticancer Applications

Hydrazone derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. Their anticancer effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3i | HepG2 (Liver Cancer) | 42.4 | [20][21] |

| 3j | HepG2 (Liver Cancer) | 37.4 | [20][21] |

| Isoniazid-hydrazone derivative 3d | MCF-7 (Breast Cancer) | 11.35 | [3] |

| Hydrazone derivative 3g | A549 (Lung Cancer) | 46.60 | [22] |

Signaling Pathways in Anticancer Activity

Recent studies suggest that the anticancer effects of some hydrazone derivatives are linked to the inhibition of the PI3K/Akt signaling pathway and the induction of apoptosis via the MAPK pathway.[3][14][23][24][25][26][27]

Caption: Activation of the MAPK pathway by hydrazone derivatives can lead to apoptosis in cancer cells.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to hydrazone derivatives are generally straightforward and efficient processes.

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of an ester of 4-hydroxybenzoic acid with hydrazine hydrate (B1144303).

General Protocol:

-

Dissolve ethyl 4-hydroxybenzoate (B8730719) in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to allow the product to precipitate.

-

Collect the this compound precipitate by filtration and recrystallize from an appropriate solvent to purify.

Synthesis of this compound Hydrazone Derivatives

Hydrazone derivatives are typically synthesized through a condensation reaction between this compound and an appropriate aldehyde or ketone.

General Protocol:

-

Dissolve this compound in a suitable solvent, often ethanol.

-

Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reflux the reaction mixture for a few hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the mixture to allow the hydrazone derivative to crystallize.

-

Filter and wash the product with a cold solvent to obtain the purified hydrazone.

Conclusion and Future Directions

This compound has proven to be a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of mycology, neuroprotection, and oncology. The data and protocols presented in this guide highlight the promising biological activities and provide a foundation for further research. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets. In vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of these compounds. Furthermore, a deeper investigation into the molecular mechanisms of action, particularly the modulation of specific signaling pathways, will be instrumental in advancing these promising molecules towards clinical development. The versatility and demonstrated bioactivity of this compound derivatives make them a compelling area for continued exploration in the quest for new and effective therapies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]

- 3. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Use of Galleria mellonella larvae to evaluate the in vivo anti-fungal activity of [Ag2(mal)(phen)3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 4-hydroxynonenal increases neuronal susceptibility to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells | MDPI [mdpi.com]

- 24. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-Hydroxybenzhydrazide: A Precursor for Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzhydrazide, a versatile and readily available building block, has garnered significant attention in medicinal and materials chemistry. Its unique structural features, including a reactive hydrazide moiety and a phenolic hydroxyl group, make it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. These resulting scaffolds, such as Schiff bases, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis of key heterocyclic systems derived from this compound, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and mechanistic pathways.

Synthetic Pathways from this compound

This compound serves as a pivotal starting material for several classes of heterocyclic compounds. The primary synthetic routes involve the initial formation of Schiff bases, which can then be cyclized to form various five-membered rings.

Synthesis of this compound

The precursor itself is typically synthesized from an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate (B8730719) or methyl 4-hydroxybenzoate, by reaction with hydrazine (B178648) hydrate (B1144303).[1][2][3] Both conventional heating and microwave irradiation methods have been effectively employed for this initial step.[1][2][3]

Synthesis of Schiff Bases

The condensation of this compound with various aromatic aldehydes is a straightforward and high-yielding method to produce N'-benzylidene-4-hydroxybenzohydrazides, commonly known as Schiff bases.[1][2] This reaction can be carried out using conventional reflux in ethanol or under microwave irradiation, often with a catalytic amount of acid.[1][4]

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are readily synthesized from this compound through two main routes. The first involves the cyclization of Schiff bases using a dehydrating agent like acetic anhydride (B1165640).[1][5] The second is a one-pot reaction of this compound with aromatic carboxylic acids in the presence of a cyclizing agent such as phosphorus oxychloride.[5][6]

Synthesis of 1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from this compound typically proceeds through the formation of a thiosemicarbazide (B42300) intermediate. This is achieved by reacting the hydrazide with an isothiocyanate or ammonium (B1175870) thiocyanate (B1210189).[7][8] The resulting thiosemicarbazide is then cyclized using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride to yield the 2,5-disubstituted-1,3,4-thiadiazole.[7][9]

Synthesis of Pyrazoles

Pyrazoles can be synthesized from hydrazones, which are formed by the reaction of a hydrazide with a ketone. The resulting hydrazone can then undergo a cyclization reaction, for instance, with a formylating agent like a Vilsmeier-Haack reagent (POCl₃/DMF), to yield 4-formyl pyrazole (B372694) derivatives.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds from this compound, as reported in the cited literature.

Table 1: Synthesis of this compound

| Starting Material | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 4-hydroxybenzoate | Hydrazine hydrate, Ethanol, Reflux (2h) | 65 | 263 | [1][3] |

| Ethyl 4-hydroxybenzoate | Hydrazine hydrate, Microwave (180W, 3 min) | 93 | 265 | [1][3] |

| Methyl 4-hydroxybenzoate | Hydrazine hydrate, Microwave | 91 | 255-256 | [2] |

Table 2: Synthesis of Schiff Bases (N'-benzylidene-4-hydroxybenzohydrazides)

| Aldehyde | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | This compound, Microwave | 92 | [2] |

| 4-Methoxybenzaldehyde | This compound, Microwave | 78 | [2] |

| Various Aromatic Aldehydes | This compound, Ethanol, Reflux (3-7h) | High | [1] |

| Various Aromatic Aldehydes | This compound, Ethanol, Microwave (3-8 min) | High | [1] |

Table 3: Synthesis of 1,3,4-Oxadiazoles

| Starting Material | Reagent | Reaction Conditions | Yield (%) | Reference |

| Schiff Bases | Acetic anhydride | Reflux (5-17h) | - | [1] |

| Schiff Bases | Acetic anhydride | Microwave | High | [1] |

| Acid Hydrazides | Aromatic Carboxylic Acids / POCl₃ | - | Good | [5][11] |

Experimental Protocols

General Procedure for the Synthesis of this compound[1][3]

Conventional Method: A mixture of ethyl 4-hydroxybenzoate (0.1 mol) and hydrazine hydrate (excess) in ethanol (25 mL) is refluxed for 2 hours. The resulting precipitate is filtered and recrystallized from methanol.

Microwave Method: Ethyl p-hydroxybenzoate (0.166 g) and hydrazine hydrate (2 mL) are placed in a conical flask and subjected to microwave irradiation at 180 watts for 3 minutes. The product is then filtered and collected.

General Procedure for the Synthesis of Schiff Bases[1][2]

Conventional Method: A mixture of this compound (0.01 mol) and an aromatic aldehyde (0.01 mol) in ethanol (50 mL) is refluxed for 3-7 hours. The reaction progress is monitored by thin-layer chromatography. The product is filtered and washed with cold methanol.

Microwave Method: this compound and an aromatic aldehyde are mixed in ethanol (3 mL) and subjected to microwave irradiation (180-360 watts) for 3-8 minutes. The product is then washed with cold water and filtered.

General Procedure for the Synthesis of 1,3,4-Oxadiazoles from Schiff Bases[1]

A Schiff base is refluxed in acetic anhydride (50 mL) for 5-17 hours. The reaction is monitored by thin-layer chromatography.

General Procedure for the Synthesis of 1,3,4-Thiadiazoles[7][9]

A mixture of an acid hydrazide and ammonium thiocyanate is reacted to form a thiosemicarbazide intermediate. This intermediate (0.05 mol) is then added to concentrated sulfuric acid (10 mL) and heated on a water bath at 90°C with stirring for 2 hours. The mixture is poured onto ice-water and neutralized with concentrated ammonia (B1221849) solution. The precipitate is filtered and recrystallized.

General Procedure for the Synthesis of 4-Formyl Pyrazoles[10]

A mixture of a hydrazone (1 mol) in dry dimethylformamide (10 mL) is cooled in an ice bath. Phosphoryl trichloride (B1173362) (0.01 mol) is added dropwise with stirring. The mixture is then refluxed at 70°C for 4 hours.

Biological Activities and Mechanisms of Action

Heterocyclic compounds derived from this compound exhibit a range of promising biological activities.

Antimicrobial Activity

Many Schiff bases and their heterocyclic derivatives synthesized from this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[2][12] The presence of the azomethine group (-N=CH-) is often cited as being crucial for this activity.[13] The mechanism of action is thought to involve the interaction of this group with cellular targets, leading to the disruption of essential biological processes in microorganisms.

Antioxidant Activity